2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
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Overview
Description
2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid is a complex organic compound featuring multiple fluorine atoms and a unique cyclopropane-cyclopentane-pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid typically involves the difluoromethylation of heterocycles via a radical process . This method is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and stability with target proteins or enzymes. This interaction can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds also contain fluorine atoms and exhibit similar properties in terms of stability and reactivity.
Cyclopropane Derivatives: Compounds with cyclopropane rings share structural similarities and may have comparable chemical behaviors.
Uniqueness
The uniqueness of 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid lies in its specific combination of difluoromethyl and cyclopropane-cyclopentane-pyrazole structure, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C10H8F4N2O2 |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid |
InChI |
InChI=1S/C10H8F4N2O2/c11-9(12)7-6-3-1-4(3)10(13,14)8(6)16(15-7)2-5(17)18/h3-4,9H,1-2H2,(H,17,18)/t3-,4+/m1/s1 |
InChI Key |
VQEPOQSIXGAOMF-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(C3=C2C(=NN3CC(=O)O)C(F)F)(F)F |
Canonical SMILES |
C1C2C1C(C3=C2C(=NN3CC(=O)O)C(F)F)(F)F |
Origin of Product |
United States |
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